
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with two fluorine atoms at positions 3 and 4, and a methyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione typically involves the fluorination of a suitable precursor. One common method involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
3,4-Dichloro-1-Methyl-1H-Pyrrole-2,5-Dione: Similar structure but with chlorine atoms instead of fluorine.
3,4-Dibromo-1-Methyl-1H-Pyrrole-2,5-Dione: Similar structure but with bromine atoms instead of fluorine.
3,4-Difluoro-1-Ethyl-1H-Pyrrole-2,5-Dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: The presence of fluorine atoms in 3,4-Difluoro-1-Methyl-1H-Pyrrole-2,5-Dione imparts unique properties such as increased electronegativity, enhanced metabolic stability, and improved binding affinity in biological systems. These characteristics make it distinct from its halogenated analogs and valuable in various research applications.
Propriétés
Formule moléculaire |
C5H3F2NO2 |
|---|---|
Poids moléculaire |
147.08 g/mol |
Nom IUPAC |
3,4-difluoro-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C5H3F2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 |
Clé InChI |
RXQZXZIVQNLWNA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C1=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


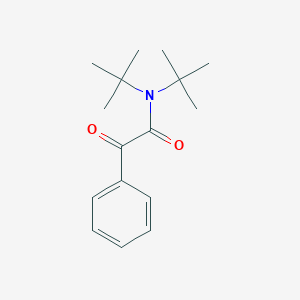

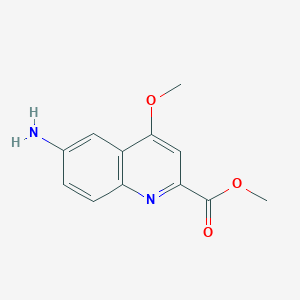

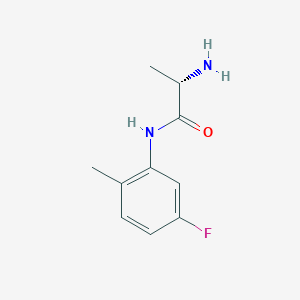
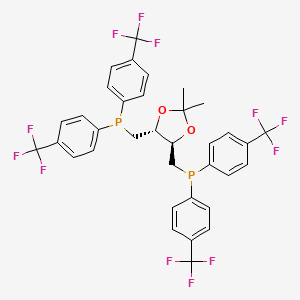
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
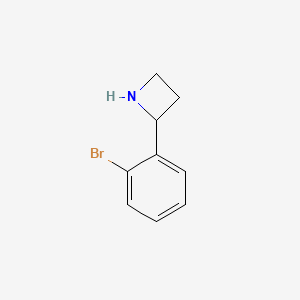


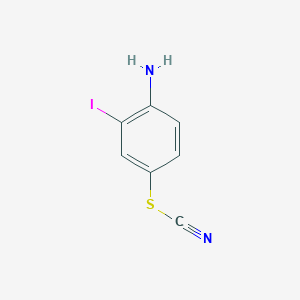
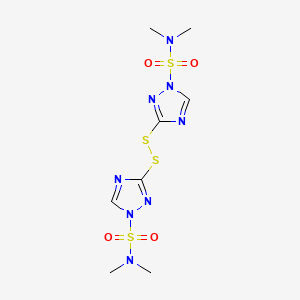

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
